molecular formula C15H20O7 B12607742 4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid CAS No. 918668-64-1

4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid

Katalognummer: B12607742
CAS-Nummer: 918668-64-1
Molekulargewicht: 312.31 g/mol
InChI-Schlüssel: ONWAZHRTGCFLKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with 4-ethoxy-4-oxobutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Ethoxy-4-oxobutoxy)-5-methoxy-2-nitrobenzoic acid
  • 2-(4-Ethoxy-4-oxobutoxy)quinoline-6-carboxylic acid

Uniqueness

4-(4-Ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

918668-64-1

Molekularformel

C15H20O7

Molekulargewicht

312.31 g/mol

IUPAC-Name

4-(4-ethoxy-4-oxobutoxy)-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C15H20O7/c1-4-21-13(16)6-5-7-22-14-11(19-2)8-10(15(17)18)9-12(14)20-3/h8-9H,4-7H2,1-3H3,(H,17,18)

InChI-Schlüssel

ONWAZHRTGCFLKJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1OC)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.